![molecular formula C6H8O2 B1658432 4,8-Dioxaspiro[2.5]oct-1-ene CAS No. 60935-21-9](/img/structure/B1658432.png)

4,8-Dioxaspiro[2.5]oct-1-ene

Übersicht

Beschreibung

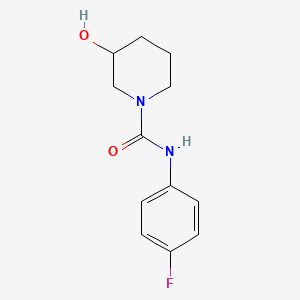

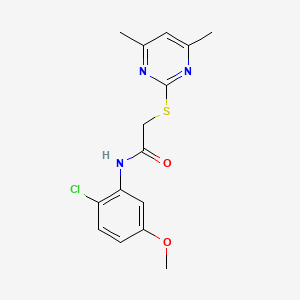

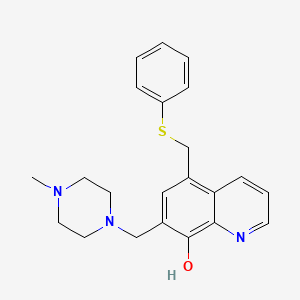

4,8-Dioxaspiro[2.5]oct-1-ene is a chemical compound with the molecular formula C6H8O2 . It has an average mass of 112.127 Da and a monoisotopic mass of 112.052429 Da .

Synthesis Analysis

The synthesis of this compound derivatives involves the hydrolysis of 6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-ene derivatives using Amberlyst-15 in acetone or in aqueous tetrahydrofuran (THF) at room temperature .Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopropene with a ketone functional group . The structure is cyclic and aromatic .Chemical Reactions Analysis

Cyclopropenone derivatives, such as this compound, undergo a variety of reactions such as ring-opening reactions, isomerization reactions, C–C coupling reactions, C H activation, cycloaddition reactions, thermal and photo-irradiation reactions, and acid base-catalyzed reactions under the influence of various chemical reagents (electrophiles, nucleophiles, radicals, and organometallics) and external forces (heat and light) .Eigenschaften

IUPAC Name |

4,8-dioxaspiro[2.5]oct-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-4-7-6(2-3-6)8-5-1/h2-3H,1,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIQNFQSASCLYLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2(C=C2)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50337494 | |

| Record name | 4,8-Dioxaspiro[2.5]oct-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60935-21-9 | |

| Record name | 4,8-Dioxaspiro[2.5]oct-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 4,8-Dioxaspiro[2.5]oct-1-ene?

A: this compound is an organic compound with the molecular formula C8H12O2 and a molecular weight of 140.08 g/mol []. It is a clear liquid with a boiling point of approximately 40-55 °C at 0.015 mmHg [].

Q2: How is this compound synthesized?

A: Two main synthetic routes exist. The first involves treating commercially available 1,3-dichloroacetone with neopentyl glycol and a catalytic amount of p-toluenesulfonic acid to form 2,2-bis-chloromethyl-5,5-dimethyl[1,3]dioxane. Subsequent treatment with sodium amide in liquid ammonia yields this compound []. The alternative route utilizes a transketalization of 1-bromo-3-chloro-2,2-dimethoxypropane, followed by cyclization with potassium amide in liquid ammonia [].

Q3: What are the notable reactions of this compound in organometallic chemistry?

A: this compound reacts with bis(trimethylphosphane)titanocene to form an η2-cyclopropene complex. This complex undergoes a thermal rearrangement to yield a metallacyclobutene derivative []. Similar reactivity is observed with (1-butene)(trimethylphosphane)zirconocene, highlighting the compound's versatility in forming organometallic complexes [].

Q4: How does this compound behave in reactions with tungsten complexes?

A: This compound reacts with tungsten (IV) imido precursors of the type WCl2(NAr)(PX3)3. Depending on the steric bulk of the imido ligand, the reaction can yield either η2-cyclopropene complexes or vinyl alkylidene complexes through cyclopropene ring-opening []. These reactions highlight the potential of this compound as a precursor for synthesizing various organometallic tungsten complexes.

Q5: Are there any applications of this compound in organic synthesis?

A: Yes, this compound can be utilized in the synthesis of substituted cyclopropenone acetals. For example, it reacts with 2-cyclopenten-1-one to yield cis-5-(5,5-dimethyl-1,3-dioxan-2-ylidene)hexahydro-1(2H)-pentalen-2-one via a [3+2] cycloaddition reaction []. This example demonstrates the utility of this compound as a building block in the synthesis of more complex molecules.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(E)-(1-methyl-2-oxoindol-3-ylidene)amino] 3,4-dimethoxybenzoate](/img/structure/B1658353.png)

![(3E)-3-[5-(3,4-dimethoxyphenyl)-2-oxofuran-3-ylidene]-2-benzofuran-1-one](/img/structure/B1658354.png)

![1-(4-methoxyphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-5-oxopyrrolidine-3-carbohydrazide](/img/structure/B1658363.png)

![N-[bis(3,4-dimethoxyphenyl)methyl]-2-fluorobenzamide](/img/structure/B1658364.png)

![Ethyl 2-[3-(4-nitrophenyl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]-3-oxobutanoate](/img/structure/B1658367.png)

![3-Chloro-5-(furan-2-yl)-N-[3-(1-hydroxyethyl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B1658368.png)

![N-(2,4-Difluorophenyl)-5-(furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B1658369.png)